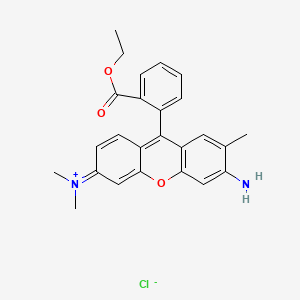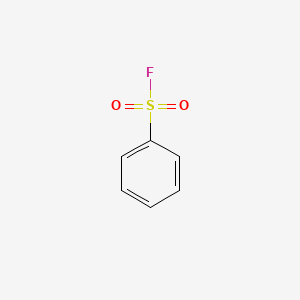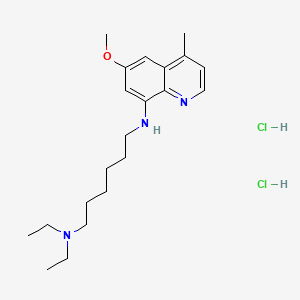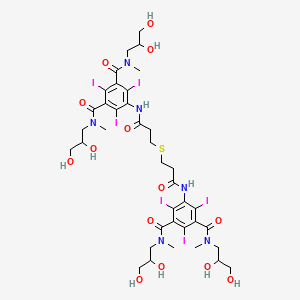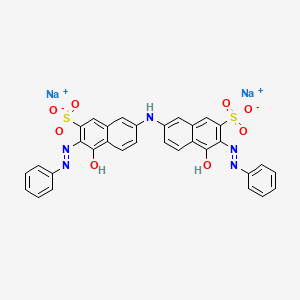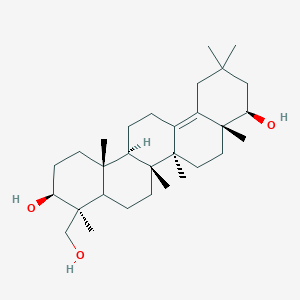
Urol (pharmaceutical)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Soyasapogenol F belongs to the class of organic compounds known as triterpenoids. These are terpene molecules containing six isoprene units. Soyasapogenol F is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, soyasapogenol F is primarily located in the membrane (predicted from logP) and cytoplasm. Outside of the human body, soyasapogenol F can be found in herbs and spices and tea. This makes soyasapogenol F a potential biomarker for the consumption of these food products.
Wissenschaftliche Forschungsanwendungen
Research Training and Development
- Undergraduate research (UR) experiences are significant in developing scientific thinking skills in chemistry students, as outlined in the development of the Performance Assessment of Undergraduate Research Experiences (PURE) instrument. This instrument is designed to evaluate the effects of research experiences on students' analytical and decision-making skills in scientific contexts (Harsh, 2016).
- Multi-year undergraduate research experiences offer distinct personal, professional, and cognitive benefits. These include a deeper understanding of scientific research processes and the development of intellectual skills necessary for science advancement (Thiry, Weston, Laursen, & Hunter, 2012).
Socialization and Professional Development in Science
- Undergraduate research experiences contribute significantly to students' cognitive, personal, and professional development. These experiences help in “becoming a scientist” by providing an authentic context for learning and applying scientific practices (Hunter, Laursen, & Seymour, 2007).
- The student-advisor interactions in undergraduate research are crucial in apprenticing students into scientific communities of practice. These interactions play a significant role in the acculturation of students to scientific norms, values, and professional practices (Thiry & Laursen, 2011).
Enhancing Diversity in Scientific Workforce
- Undergraduate research experiences broaden diversity in the scientific workforce. Students committing substantial time to faculty-mentored research demonstrate greater likelihood of pursuing science-related graduate programs and careers (Hernandez, Woodcock, Estrada, & Schultz, 2018).
Loop-Mediated Isothermal Amplification (LAMP) as a Research Tool
- LAMP is presented as an affordable, accessible alternative to PCR for DNA amplification, enabling the identification of microorganisms in undergraduate research experiences. It serves as an effective tool in involving students in research, particularly in resource-limited settings (Nguyen et al., 2020).
Urinary Extracellular Vesicles Research
- The discovery of extracellular vesicles in urine has spurred new research avenues in understanding molecular, physiological, and pathological conditions of the urinary system. This has led to the development of methods for isolating and characterizing urinary extracellular vesicles (uEVs) (Erdbrügger et al., 2021).
Data Management in Urological Research
- Improvements in data management, such as the URIS database system, have enhanced the efficiency and effectiveness of scientific research in urology (d'Hollosy, Hendriks, Witjes, Debruyne, & Wijkstra, 1994).
Eigenschaften
CAS-Nummer |
97503-03-2 |
|---|---|
Molekularformel |
C30H50O3 |
Molekulargewicht |
458.7 g/mol |
IUPAC-Name |
(3S,4S,6aR,6bS,8aR,9R,14aR,14bR)-4-(hydroxymethyl)-4,6a,6b,8a,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,13,14,14a-tetradecahydropicene-3,9-diol |
InChI |
InChI=1S/C30H50O3/c1-25(2)16-20-19-8-9-22-27(4)12-11-23(32)28(5,18-31)21(27)10-13-30(22,7)29(19,6)15-14-26(20,3)24(33)17-25/h21-24,31-33H,8-18H2,1-7H3/t21?,22-,23+,24-,26-,27+,28-,29-,30-/m1/s1 |
InChI-Schlüssel |
FAQHDLWADGCEMS-PLKKNJIASA-N |
Isomerische SMILES |
C[C@]12CC[C@@H]([C@](C1CC[C@@]3([C@@H]2CCC4=C5CC(C[C@H]([C@@]5(CC[C@]43C)C)O)(C)C)C)(C)CO)O |
SMILES |
CC1(CC(C2(CCC3(C(=C2C1)CCC4C3(CCC5C4(CCC(C5(C)CO)O)C)C)C)C)O)C |
Kanonische SMILES |
CC1(CC(C2(CCC3(C(=C2C1)CCC4C3(CCC5C4(CCC(C5(C)CO)O)C)C)C)C)O)C |
Synonyme |
Urol (pharmaceutical) |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



